cis-4-(Thymin-1-yl)-D-prolinol
Description
Significance of Nucleoside Analogs in Contemporary Biomedical Research
Nucleoside analogs are a cornerstone of modern biomedical research and have revolutionized the treatment of various diseases, particularly viral infections and cancer. ontosight.ainumberanalytics.com These synthetic compounds are structurally similar to natural nucleosides, the building blocks of DNA and RNA, but possess key chemical modifications to their nucleobase or sugar moiety. ontosight.aiazolifesciences.com This structural mimicry allows them to be recognized and processed by cellular or viral enzymes. nih.gov Once incorporated into growing DNA or RNA strands, they disrupt the replication process, often by causing chain termination, which halts the proliferation of viral or cancerous cells. numberanalytics.comnih.govwikipedia.org
The therapeutic success of nucleoside analogs stems from their ability to selectively target viral polymerases or the rapidly dividing nature of cancer cells, often with greater affinity than for the host's cellular machinery, which can make them well-tolerated by patients. azolifesciences.comnih.gov This class of drugs includes a wide range of agents used to treat infections such as herpes simplex virus (HSV), human immunodeficiency virus (HIV), hepatitis B virus (HBV), and hepatitis C virus (HCV). nih.govnih.gov Prominent examples of antiviral nucleoside analogs include Acyclovir, Zidovudine (AZT), Remdesivir, and Sofosbuvir. azolifesciences.comwikipedia.orgnih.gov In oncology, nucleoside analogs like Gemcitabine and Cytarabine are fundamental components of chemotherapy regimens for various cancers, including leukemia and pancreatic cancer. azolifesciences.commdpi.comnih.gov The ongoing development of new nucleoside analogs remains a significant focus of research, aiming to overcome drug resistance and improve the efficacy and safety of treatments for a multitude of life-threatening conditions. ontosight.aiazolifesciences.com
Table 1: Examples of Clinically Used Nucleoside Analogs
| Drug Name | Therapeutic Use | Mechanism of Action |
|---|---|---|
| Acyclovir | Herpes Simplex Virus (HSV) | Inhibits viral DNA polymerase, causing chain termination. wikipedia.orgyoutube.com |
| Zidovudine (AZT) | Human Immunodeficiency Virus (HIV) | Inhibits reverse transcriptase, preventing viral DNA synthesis. wikipedia.org |
| Gemcitabine | Various Cancers (e.g., Pancreatic, Lung) | Inhibits DNA synthesis in rapidly dividing cancer cells. azolifesciences.commdpi.com |
| Remdesivir | Ebola, Coronavirus | Inhibits viral RNA-dependent RNA polymerase (RdRp). nih.govwisdomlib.org |
| Sofosbuvir | Hepatitis C Virus (HCV) | Inhibits viral RNA polymerase. nih.gov |
Role of Prolinol Derivatives as Chemical Scaffolds in Medicinal Chemistry
Prolinol derivatives, which are derived from the amino acid proline, serve as valuable and versatile scaffolds in medicinal chemistry and drug discovery. ontosight.ainih.gov Proline itself is unique among the proteinogenic amino acids because its side chain forms a cyclic structure, a pyrrolidine (B122466) ring, by bonding back to the nitrogen atom of the amino acid backbone. wikipedia.orgwikipedia.org This inherent rigidity of the proline ring provides a structurally constrained framework that medicinal chemists can exploit to design molecules with specific three-dimensional conformations. ontosight.ainih.gov Such conformational control is crucial for optimizing the interaction of a drug candidate with its biological target, such as an enzyme or a receptor. ontosight.ai
The pyrrolidine ring of prolinol can be chemically modified at various positions, allowing for the systematic exploration of structure-activity relationships (SAR). acs.orgnih.gov By attaching different functional groups, researchers can fine-tune the compound's physicochemical properties, including its potency, selectivity, and pharmacokinetic profile. ontosight.ai Proline and its derivatives are frequently used as asymmetric catalysts in chemical synthesis and have been incorporated into a wide array of bioactive molecules. wikipedia.org The use of proline-based scaffolds has led to the development of novel therapeutic agents for various diseases. nih.govnih.gov For instance, derivatives of cis-4-Amino-L-proline have been investigated as potential lipid-lowering agents. nih.gov The adaptability of the prolinol scaffold makes it a privileged structure in the design of new drugs, enabling the creation of structurally complex and diverse compounds. acs.orgnih.gov
Table 2: Applications of Prolinol-Based Scaffolds
| Application Area | Example of Scaffold Use | Research Focus |
|---|---|---|
| Asymmetric Catalysis | Proline-catalyzed aldol (B89426) condensation | Synthesis of chiral molecules with high enantiomeric purity. wikipedia.org |
| Peptidomimetics | Incorporation into peptide chains | Mimicking protein structures to modulate biological activity. acs.orgnih.gov |
| Drug Discovery | Synthesis of novel bioactive compounds | Development of agents for various therapeutic targets. ontosight.ainih.gov |
| Lipid-Lowering Agents | Design of cis-4-Amino-L-proline derivatives | Investigation of new treatments for hypertriglyceridemia. nih.gov |
Overview of the Chemical Compound's Foundational Research Relevance
cis-4-(Thymin-1-yl)-D-prolinol is a synthetic chemical compound that holds significant relevance in foundational biomedical research, primarily due to its unique hybrid structure. ontosight.ai It integrates a prolinol scaffold, a derivative of the amino acid proline, with thymine (B56734), one of the four primary nucleobases found in DNA. ontosight.ai This combination positions the molecule as a nucleoside analog, a class of compounds with well-established importance in antiviral and anticancer research. ontosight.aiontosight.ai
Structure
2D Structure
3D Structure
Properties
CAS No. |
121330-19-6 |
|---|---|
Molecular Formula |
C10H15N3O3 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
1-[(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N3O3/c1-6-4-13(10(16)12-9(6)15)8-2-7(5-14)11-3-8/h4,7-8,11,14H,2-3,5H2,1H3,(H,12,15,16)/t7-,8-/m1/s1 |
InChI Key |
NPLAPYDJFDUZFI-HTQZYQBOSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H](NC2)CO |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(NC2)CO |
Origin of Product |
United States |
Synthetic Methodologies for Cis 4 Thymin 1 Yl D Prolinol and Its Derivatives
Stereoselective Synthesis Approaches
The initial synthesis of the target compound requires careful consideration of the stereochemistry at the prolinol ring. The "cis" relationship between the hydroxyl group and the thymine (B56734) substituent, as well as the D-configuration of the prolinol backbone, are defining structural features.
The total synthesis of the D-prolinol moiety is foundational. D-prolinol itself is derived from the naturally occurring amino acid D-proline. Asymmetric synthetic routes are employed to ensure the correct stereochemistry. These methods often start from chiral pool materials or utilize asymmetric catalysis. For instance, chiral pyrrolidines can be synthesized from starting materials like D-proline, where the inherent chirality directs the formation of the desired stereoisomer. nih.gov
Convergent synthetic strategies often rely on the use of enantiomerically pure starting materials to build complex molecules with multiple stereocenters. nih.gov The synthesis of substituted prolinol derivatives can be achieved through highly stereoselective reactions, such as intramolecular amide enolate alkylations, which establish the cis or trans relationship of substituents on the pyrrolidine (B122466) ring. rsc.org Furthermore, asymmetric cascade reactions, sometimes employing dual catalytic systems (e.g., Cu/Ru), can construct chiral δ-hydroxy α-amino acid derivatives, which are precursors to substituted prolines, with high diastereoselectivity and enantioselectivity. acs.org
De novo synthesis offers a powerful and flexible alternative to modifying existing carbohydrate or nucleoside scaffolds. nih.govnih.gov This approach builds complex nucleoside analogs from simple, achiral starting materials, which is often more efficient and adaptable for creating diverse compound libraries. nih.govresearchgate.netspringernature.com
A notable strategy involves an L-proline-catalyzed α-fluorination and aldol (B89426) reaction (α-FAR) between a heteroaryl-substituted aldehyde and a dioxanone. nih.govspringernature.com This one-pot reaction generates a key acyclic intermediate with controlled enantioselectivity. nih.gov Subsequent reduction of a ketone functionality followed by an intramolecular annulative fluoride (B91410) displacement reaction forges the final functionalized nucleoside analog scaffold. nih.govspringernature.com This method's versatility allows for the synthesis of both D- and L-nucleoside analogs and facilitates the introduction of modifications at various positions of the sugar-like moiety. nih.gov
| Reaction Type | Key Reagents/Catalysts | Purpose | Reference |
| Asymmetric Aldol Reaction | L-proline | Establishes enantioselectivity in the acyclic precursor. | nih.govnih.gov |
| Annulative Fluoride Displacement | Lewis Acid | Cyclization to form the prolinol ring system. | nih.gov |
| Asymmetric Cascade Reaction | Cu/Ru Relay Catalysis | Forms chiral δ-hydroxy α-amino acid precursors. | acs.org |
The Mitsunobu reaction is a cornerstone for coupling the heterocyclic base (thymine) to the D-prolinol scaffold. This reaction facilitates the conversion of a primary or secondary alcohol into a wide range of functional groups, including the N-glycosidic-like bond found in nucleoside analogs. missouri.eduorganic-chemistry.orgwikipedia.org The reaction proceeds through the activation of the alcohol (the hydroxyl group of D-prolinol) with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov
This activation forms a reactive alkoxyphosphonium salt, which acts as an excellent leaving group. organic-chemistry.orgresearchgate.net The thymine nucleobase, acting as a nucleophile, can then displace this group. nih.gov A key advantage of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, making it a powerful tool for controlling the final configuration of the product. missouri.eduorganic-chemistry.org This stereospecificity is critical for establishing the desired cis or trans geometry in the final nucleoside analog.
Synthesis of Modified cis-4-(Thymin-1-yl)-D-prolinol Analogs
To explore structure-activity relationships, analogs of the parent compound are synthesized by making targeted chemical modifications at specific sites. The pyrrolidine nitrogen and the thymine ring are primary targets for such derivatization.
The secondary amine of the pyrrolidine ring is a versatile handle for chemical modification. nih.gov Derivatization at this position can significantly influence the molecule's conformational preferences, polarity, and biological interactions. researchgate.net Common modifications include acylation to form amides (prolinamides) or alkylation to introduce various substituents. nih.govresearchgate.net
For example, coupling with amino acids or other carboxylic acids can introduce peptidic features. Bifunctional organocatalysts have been designed based on prolinamide structures, highlighting the importance of this functional group in molecular recognition. nih.gov The synthesis of these derivatives often involves standard peptide coupling reagents or reductive amination procedures. These modifications allow for the systematic tuning of the compound's physicochemical properties.
| Modification Site | Reaction Type | Functional Group Introduced | Potential Purpose | Reference |
| Pyrrolidine Nitrogen | Acylation | Amide | Introduce hydrogen bonding capabilities, mimic peptide structures. | nih.gov |
| Pyrrolidine Nitrogen | Alkylation | Substituted Amine | Modulate basicity, introduce steric bulk, or add functional handles. | researchgate.net |
| Pyrrolidine Nitrogen | Sulfonylation | Sulfonamide | Alter electronic properties and hydrogen bonding patterns. | nih.gov |
The thymine base itself can be chemically altered to produce a range of analogs. researchgate.netresearchgate.net Thymine, or 5-methyluracil, presents several positions amenable to modification, although derivatization strategies are often inspired by modifications made to other pyrimidines like uracil (B121893) and cytosine. wikipedia.org
Modifications can include halogenation, alkylation, or the introduction of other functional groups at various positions on the pyrimidine (B1678525) ring. These changes can affect the base's hydrogen bonding patterns, stacking interactions, and metabolic stability. For instance, the introduction of a halogen at the 5-position of a related pyrimidine, uracil, is a known strategy in the development of antiviral and anticancer agents. The synthesis of such modified bases often occurs prior to their coupling with the prolinol moiety, or through post-coupling modification if compatible protecting group strategies are employed.
Catalytic and Sustainable Synthesis Approaches for Prolinol Derivatives
Recent advancements in organic synthesis have emphasized the development of catalytic and sustainable methods, and the synthesis of prolinol derivatives is no exception. Prolinol and its derivatives are themselves valuable organocatalysts in a variety of asymmetric transformations. rsc.org
The catalytic utility of prolinols stems from their ability to act as bifunctional catalysts, engaging in both covalent and non-covalent activation modes. rsc.org For instance, diaryl prolinols have been successfully employed in enantioselective Michael additions, epoxidations, and aldol reactions. rsc.org This catalytic activity underscores the importance of developing efficient synthetic routes to these scaffolds.
Another sustainable strategy is the development of recyclable catalysts. Diaryl prolinols have been immobilized on polymeric supports or modified with fluorous tags to facilitate their recovery and reuse after a reaction, making the process more cost-effective and greener. rsc.org These catalytic systems have been applied to reactions such as the asymmetric epoxidation of enones. rsc.org
The synthesis of L-prolinol itself has been optimized for milder reaction conditions and reduced waste. A patented method describes a synthetic route with mild reaction temperatures and no solid waste production, highlighting the industrial interest in sustainable manufacturing of this key intermediate. google.com
Table 2: Examples of Catalytic and Sustainable Methods in Prolinol Chemistry
| Method | Application | Sustainability Aspect |
| Diaryl Prolinol Catalysis | Asymmetric epoxidation, Michael addition | Use of organocatalysts, potential for recycling |
| Proline-based NaDES | Knoevenagel condensation | Biodegradable and renewable solvent/catalyst |
| Immobilized Prolinol Catalysts | Various asymmetric transformations | Catalyst recyclability and reuse |
| Optimized L-Prolinol Synthesis | Production of the core scaffold | Milder conditions, waste reduction |
Structural Characterization and Conformational Analysis of Cis 4 Thymin 1 Yl D Prolinol
Spectroscopic Analysis for Elucidating Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While specific NMR spectral data for cis-4-(Thymin-1-yl)-D-prolinol is not detailed in the available literature, analysis of related proline analogs provides a strong indication of the expected spectral features. For instance, the ¹H NMR spectrum of D-proline and its derivatives typically displays distinct signals for the protons on the pyrrolidine (B122466) ring (Hα, Hβ, Hγ, Hδ) and, in this case, the hydroxymethyl group and the thymine (B56734) moiety. chemicalbook.com
The chemical shifts and coupling constants of these protons are highly sensitive to the puckering of the five-membered pyrrolidine ring. The cis configuration of the thymine group at the C4 position significantly influences the electronic environment of the neighboring protons, leading to characteristic shifts that can be used to confirm the stereochemistry. In analogous 4-substituted prolines, the substituent's orientation dictates the preferred ring pucker (endo or exo), which is reflected in the NMR data. nih.gov
Table 1: Representative ¹H NMR Data for Proline Analogs in D₂O This table presents typical chemical shift ranges for protons in D-proline and cis-4-Hydroxy-D-proline to illustrate the data obtained from NMR spectroscopy. Specific values for the title compound are not available.
| Compound | Proton | Chemical Shift (ppm) |
|---|---|---|
| D-Proline | Hα (C2-H) | ~4.13 |
| Hβ (C3-H₂) | ~2.35, ~2.07 | |
| Hδ (C5-H₂) | ~3.42, ~3.34 | |
| cis-4-Hydroxy-D-proline | Hα (C2-H) | Varies |
| Hβ (C3-H₂) | Varies | |
| Hγ (C4-H) | Varies | |
| Hδ (C5-H₂) | Varies |
Data adapted from representative spectra of proline analogs. chemicalbook.comnih.govnih.govebi.ac.uk
Mass spectrometry is used to determine the molecular weight of a compound, confirming its elemental composition. For this compound (C₁₀H₁₅N₃O₃), the exact molecular weight can be calculated. High-resolution mass spectrometry (HRMS) would be used to experimentally verify this mass with high precision, typically showing a protonated molecular ion [M+H]⁺ in positive ion mode.
While the experimental mass spectrum for the title compound is not available, the analysis of related compounds like cis-4-hydroxy-D-proline shows that electrospray ionization (ESI) is a common method for generating ions of such molecules. nih.gov The fragmentation pattern observed in tandem mass spectrometry (MS/MS) would provide further structural confirmation by showing losses of characteristic fragments, such as the hydroxymethyl group or parts of the thymine ring.
Table 2: Molecular Mass Information for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅N₃O₃ |
| Calculated Monoisotopic Mass | 225.1113 g/mol |
| Expected Ion (ESI+) | [M+H]⁺ |
| Expected m/z for [M+H]⁺ | 226.1191 |
Calculated based on elemental composition.
X-ray Crystallography for Three-Dimensional Structure Determination
X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported in the surveyed literature, the technique would be crucial for unambiguously determining its solid-state conformation.
An X-ray diffraction analysis would reveal key structural parameters, including:
The exact puckering of the D-prolinol ring (i.e., the specific envelope or twist conformation).
The bond lengths and angles of the entire molecule.
The precise torsion angles defining the orientation of the thymine base relative to the pyrrolidine ring.
Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group, the thymine carbonyls, and the ring nitrogen.
Studies on other 4-substituted prolines have shown that the substituent's nature and stereochemistry are primary determinants of the ring's pucker. nih.govnih.gov For this compound, crystallography would confirm the cis relationship between the thymine and the hydroxymethyl group and reveal the preferred solid-state conformation, which is a key factor in its interaction with biological macromolecules.
Table 3: Key Parameters Obtainable from X-ray Crystallography
| Parameter Type | Examples | Structural Insight |
|---|---|---|
| Bond Lengths | C-N, C-C, C=O, N-C(nucleobase) | Confirms covalent structure and bond order. |
| Bond Angles | C-N-C, C-C-C | Defines the geometry of the ring and substituents. |
| Torsion Angles | C5-N-C2-C3 (φ), N-C2-C3-C4 (ψ) | Determines the pyrrolidine ring pucker (endo/exo). |
| Intermolecular Distances | O-H···O, N-H···O | Identifies hydrogen bonding networks in the crystal. |
Biological Activities and Molecular Mechanisms of Cis 4 Thymin 1 Yl D Prolinol and Its Analogs
Antiviral Research Modalities and Cellular Mechanisms
Nucleoside analogs are a major class of antiviral agents, primarily because viruses are obligate intracellular parasites that rely on the host cell's machinery for replication. mdpi.com By mimicking natural nucleosides, these analogs can deceptively enter into the metabolic and replicative pathways of a virus, thereby disrupting its life cycle.
The primary antiviral mechanism of nucleoside analogs involves their intracellular conversion into triphosphate forms. nih.gov This three-step phosphorylation is carried out by both host and viral kinases. Once converted, the nucleoside analog triphosphate (NA-TP) can interfere with viral genome replication in several ways. nih.gov
A compound like cis-4-(Thymin-1-yl)-D-prolinol, after its presumed phosphorylation, would act as a mimic of deoxythymidine triphosphate (dTTP). During the synthesis of new viral DNA, viral DNA polymerases may incorporate this analog into the growing nucleic acid chain. The altered geometry of the proline ring, compared to a natural deoxyribose sugar, would likely lead to one of two outcomes:
Chain Termination: The structure of the analog may lack the necessary 3'-hydroxyl group required for the formation of the next phosphodiester bond, leading to the immediate and irreversible termination of the growing DNA chain. nih.gov
Kinetic Disruption: Even if chain termination is not immediate, the presence of the analog within the viral DNA can alter the template's conformation, slowing down or stalling the progression of the polymerase and thus inhibiting efficient replication.
The interaction between the activated triphosphate form of a nucleoside analog and viral enzymes is a critical determinant of its antiviral activity. These analogs often act as competitive inhibitors of viral DNA polymerases or reverse transcriptases. nih.gov The NA-TP competes with the natural corresponding deoxynucleoside triphosphate (e.g., dTTP) for the active site of the enzyme. The affinity of the analog for the viral polymerase compared to the host cell's polymerases is a key factor in its selective toxicity. nih.gov
Furthermore, the incorporation of a thymine (B56734) analog can affect the stability of the viral genome. For instance, studies on cis-thymine glycol , a lesion produced by oxidative damage, have shown that it arrests DNA synthesis by multiple polymerases. nih.gov While it preferentially pairs with adenine, the stability of this pairing is reduced, which can trigger the polymerase's proofreading (3'-5' exonuclease) activity, leading to increased nucleotide turnover and stalling replication. nih.gov It is plausible that this compound, if incorporated into viral DNA, could induce similar conformational distortions that are recognized by viral or host repair mechanisms, marking the genome for degradation or stalling replication.
The proline component itself can also be crucial. Proline-rich motifs in viral proteins are known to be involved in critical interactions with host cell factors, such as cyclophilins, which are proline isomerases. nih.gov While this represents a different mechanism from direct DNA synthesis inhibition, it highlights that the proline scaffold can mediate protein-protein interactions essential for the viral life cycle.
Anticancer Research Modalities and Cellular Mechanisms
In cancer therapy, nucleoside analogs function as antimetabolites, disrupting the process of cell division, particularly in rapidly proliferating cancer cells. nih.govchemrevlett.com Their structural similarity to natural nucleosides allows them to interfere with DNA synthesis, repair, and other fundamental cellular processes.
Similar to their antiviral action, the anticancer effects of nucleoside analogs like this compound are contingent on their intracellular phosphorylation to the triphosphate form. These activated analogs then compete with natural deoxynucleoside triphosphates for incorporation into DNA by cellular DNA polymerases. chemrevlett.com
The integration of such a modified nucleotide into the DNA of a cancer cell can have several cytotoxic consequences:
Replication Stress and Arrest: The presence of the analog can halt the progression of the replication fork, leading to DNA strand breaks and the activation of DNA damage response pathways.
Inhibition of DNA Repair: Some nucleoside analogs can interfere with DNA repair mechanisms. By being incorporated into the DNA, they may create structures that are not efficiently recognized or repaired by the cell's machinery, leading to the accumulation of lethal DNA damage.
The following table illustrates the inhibitory effects of representative nucleoside analogs on cancer cell lines, providing a conceptual framework for the potential activity of this compound.
| Analog Class | Example Compound | Cancer Cell Line | Observed Effect | IC₅₀ Value |
| Pyrimidine (B1678525) Analog | Gemcitabine | Pancreatic Cancer (PANC-1) | Inhibition of DNA synthesis | ~15-50 nM |
| Pyrimidine Analog | 5-Fluorouracil | Colon Cancer (HCT116) | Inhibition of thymidylate synthase | ~3-10 µM |
| Purine (B94841) Analog | Cladribine | Hairy Cell Leukemia | DNA strand breaks, apoptosis | ~10-30 nM |
Note: This table contains representative data for established anticancer nucleoside analogs to illustrate the range of activities and is not based on experimental data for this compound.
A primary outcome of the cellular disruption caused by nucleoside analogs is the induction of apoptosis, or programmed cell death. By causing irreparable DNA damage, these agents can trigger the intrinsic apoptotic pathway.
Research on other novel synthetic nucleosides has shown that they can induce apoptosis through the mitochondrial pathway. nih.gov This process typically involves:
Activation of p53: DNA damage stabilizes the tumor suppressor protein p53.
Upregulation of Pro-apoptotic Proteins: Activated p53 promotes the expression of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak.
Mitochondrial Disruption: Bax and Bak permeabilize the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.
Caspase Activation: Cytochrome c triggers the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3, leading to the systematic dismantling of the cell. nih.gov
Studies on other classes of anticancer compounds have also shown that they can induce apoptosis by increasing intracellular levels of reactive oxygen species (ROS), which can damage mitochondria and activate cell death pathways.
Beyond direct interference with DNA synthesis, nucleoside analogs and related compounds can modulate specific signaling pathways that are often dysregulated in cancer cells. The survival and proliferation of neoplastic cells depend on a complex network of signaling cascades that control growth, cell cycle progression, and resistance to apoptosis.
Potential mechanisms for a thymine-proline conjugate could include:
Inhibition of Cell Cycle Kinases: Many anticancer drugs target cyclin-dependent kinases (CDKs), which are crucial for driving the cell through the different phases of the cell cycle. By inducing a DNA damage response, nucleoside analogs can indirectly lead to the activation of CDK inhibitors like p21.
Modulation of Survival Pathways: The PI3K/Akt/mTOR pathway is a central regulator of cell survival and is frequently hyperactivated in cancer. Stress induced by chemotherapy can lead to the inhibition of this pathway, thereby lowering the threshold for apoptosis.
Targeting Anti-apoptotic Proteins: Cancer cells often overexpress anti-apoptotic proteins like Bcl-2 and Bcl-xL to evade cell death. Some therapeutic strategies involve combining nucleoside analogs with agents that directly inhibit these protective proteins, creating a synergistic effect that promotes apoptosis. researchgate.net
Enzyme Interaction and Inhibition Studies
The unique chimeric structure of this compound, which combines a pyrimidine nucleobase (thymine) with a proline derivative (D-prolinol), suggests a potential for multifaceted interactions with various enzyme systems. Its biological activity is likely dictated by which of its structural components, the thymine ring or the prolinol scaffold, is recognized by specific enzymes.
Substrate Activity for Specific Deaminases
While direct experimental data on the substrate activity of this compound for specific deaminases is not extensively documented in the available literature, the presence of the thymine moiety allows for informed speculation based on the known behavior of related pyrimidine analogs.
Deaminases are metabolic enzymes that catalyze the removal of an amine group. Guanine (B1146940) deaminase, for instance, converts guanine to xanthine (B1682287) and can act on some guanine analogs. nih.gov In pyrimidine metabolism, enzymes like thymine DNA glycosylase are crucial for DNA repair, specifically by recognizing and initiating the removal of thymine from G:T mismatches that arise from the deamination of 5-methylcytosine. nih.gov Studies on human G:T mismatch-specific thymine glycosylase show it has a high specificity for the thymine in this context, with its activity being influenced by the surrounding DNA sequence. nih.gov
However, the substrate specificity can be quite strict. For example, the aforementioned thymine glycosylase showed minimal to no activity on substrates where the thymine was modified (G:m4T) or the opposing purine was altered (e.g., 2-aminopurine:T). nih.gov Given that this compound features a bulky D-prolinol group attached to the N-1 position of thymine, it is plausible that it would not be recognized as a substrate by many deaminases or glycosylases that typically process standard nucleosides or bases. Steric hindrance from the prolinol group could prevent proper binding within the enzyme's active site. Further enzymatic assays are required to determine if this compound or its metabolites can serve as substrates for any known deaminase.
Mechanisms of Inhibition of Nucleotide Metabolism Enzymes
The thymine component of this compound makes it a structural analog of thymidine (B127349), a critical precursor for DNA synthesis. This structural similarity suggests that the compound could function as an inhibitor of enzymes involved in nucleotide metabolism. ontosight.ainih.gov Inhibition of these pathways is a common strategy in chemotherapy.
The de novo synthesis of pyrimidines is a fundamental cellular process that can be targeted for therapeutic intervention. youtube.com Key enzymes in this pathway represent potential targets for nucleotide analogs. While direct inhibition data for this compound is scarce, the mechanisms of related pyrimidine-based inhibitors are well-established. For example, pyrimidine analogs can target enzymes such as thymidylate synthase or dihydroorotate (B8406146) dehydrogenase, leading to a depletion of the nucleotide pools required for DNA replication and cell proliferation. nih.gov The inhibition of nucleotide biosynthesis has been shown to prevent lipid accumulation and adipogenesis, highlighting the broad impact of disrupting this pathway. nih.gov
The table below summarizes key enzymes in pyrimidine metabolism that are potential, though unconfirmed, targets for inhibition by thymine analogs like this compound.
| Enzyme | Function in Pyrimidine Metabolism | Potential Consequence of Inhibition |
| Thymidylate Synthase (TS) | Catalyzes the methylation of dUMP to form dTMP (thymidine monophosphate). | Depletion of thymidine, halting DNA synthesis. |
| Dihydrofolate Reductase (DHFR) | Regenerates tetrahydrofolate, a cofactor required for the TS reaction. | Indirect inhibition of thymidine synthesis. |
| Dihydroorotate Dehydrogenase (DHODH) | A key enzyme in the de novo pyrimidine synthesis pathway. nih.gov | Blocks the formation of all pyrimidine nucleotides. |
| Thymidine Kinase (TK) | A salvage pathway enzyme that phosphorylates thymidine to dTMP. | Blockade of the pyrimidine salvage pathway. |
The synthetic nature of this compound, combining a nucleobase with an amino acid-like structure, positions it as a compound that could interfere with DNA synthesis, making it a candidate for antiviral or anticancer research. ontosight.ai
Modulation of Peptidyl-Prolyl Cis/Trans Isomerases (PPIases)
The D-prolinol component of the molecule suggests a potential interaction with peptidyl-prolyl cis/trans isomerases (PPIases). wikipedia.org These enzymes catalyze the slow cis/trans isomerization of the peptide bond preceding a proline residue, a process that is a rate-limiting step in the folding and conformational regulation of many proteins. wikipedia.orgnih.govmdpi.com The main families of PPIases are the cyclophilins, FK506-binding proteins (FKBPs), and parvulins (which includes the well-studied Pin1). acs.orgnih.gov
The active sites of PPIases are typically shallow and hydrophobic, designed to accommodate the proline ring. nih.gov This makes them potential targets for proline analogs. Research on related compounds supports this hypothesis. For instance, trans-4-hydroxy-L-proline has been identified as a competitive inhibitor of aldehyde dehydrogenase 4A1 (ALDH4A1), an enzyme involved in proline catabolism. nih.gov This demonstrates that proline derivatives can act as inhibitors of enzymes that process proline.
PPIases are involved in a vast array of cellular processes, including signal transduction, cell cycle regulation, and transcription, by altering the conformation and thus the activity of their protein substrates. mdpi.comnih.gov The human parvulin homolog Pin1, for example, specifically recognizes phosphorylated serine/threonine-proline motifs and plays a critical role in cell cycle progression and the regulation of proteins like p53. mdpi.comnih.gov Given that the prolinol ring of this compound mimics the core structure recognized by these enzymes, it could act as a competitive inhibitor or modulator of PPIase activity. Such modulation could have significant downstream effects on cellular signaling and protein function.
The table below outlines the major families of PPIases that could potentially be modulated by a proline analog.
| PPIase Family | Notable Members | Key Functions |
| Cyclophilins | Cyclophilin A, Cyclophilin G | Protein folding, immunosuppression (target of cyclosporin (B1163) A), pre-mRNA splicing. mdpi.comdrugbank.com |
| FK506-Binding Proteins (FKBPs) | FKBP12, FKBP51, FKBP52 | Protein folding, immunosuppression (target of FK506), regulation of steroid hormone receptors. nih.govnih.gov |
| Parvulins | Pin1, Par14 (PIN4) | Regulation of cell cycle (G2/M transition), isomerization of phosphorylated Proline motifs, DNA binding. nih.govnih.govwikipedia.org |
Mechanisms of Interaction with Cellular Nucleic Acids and Proteins
The hybrid structure of this compound allows for at least two primary modes of interaction with cellular macromolecules: as a nucleobase analog targeting nucleic acids and their associated proteins, and as a proline analog affecting peptide and protein structure.
As a thymine analog, the compound has the potential to interfere with processes involving DNA and RNA. ontosight.ai Nucleoside analogs are widely used in research to study DNA replication and repair and as therapeutic agents. ontosight.ai The thymine moiety could be recognized by enzymes that process nucleotides, potentially leading to its incorporation into DNA or RNA. Alternatively, it could act as a competitive inhibitor of these enzymes. Furthermore, the thymine ring could mediate binding to proteins that specifically recognize single-stranded DNA, such as Replication Protein A. Studies using the photoreactive analog 4-thiothymidine (B1630790) have shown it can be used to efficiently trap such proteins, demonstrating the potential for thymine analogs to interact directly with the DNA-protein interface. nih.gov
As a proline analog, the D-prolinol portion of the molecule could be recognized by the cellular machinery for protein synthesis. ontosight.ai If incorporated into a growing polypeptide chain, the rigid, cyclic structure of the prolinol ring would likely have a profound impact on the protein's secondary and tertiary structure. Proline itself is known as an α-helix breaker due to its conformational rigidity. nih.gov Studies where proline was substituted into an antimicrobial peptide, NK-2, showed that the substitution significantly decreased the peptide's α-helical content and, consequently, its antibacterial and DNA-binding activities. nih.gov Therefore, the incorporation of a this compound moiety could alter a protein's folding, stability, and biological function.
Structure Activity Relationship Sar Studies of Cis 4 Thymin 1 Yl D Prolinol Derivatives
Impact of Nucleobase Modifications on Biological Efficacy and Selectivity
Modifications to the thymine (B56734) moiety of cis-4-(Thymin-1-yl)-D-prolinol have a profound impact on the biological efficacy and selectivity of the resulting derivatives. The nucleobase is a key determinant for molecular recognition by target enzymes, such as viral polymerases or cellular kinases.
Research on related nucleoside analogues has demonstrated that even minor alterations to the nucleobase can drastically alter the biological activity. For instance, the introduction of different substituents on the pyrimidine (B1678525) ring can modulate the electronic properties and hydrogen bonding capabilities of the molecule, which are critical for binding to the active site of target proteins.
Key findings from studies on related compounds suggest the following trends:
Substitution at the 5-position of the uracil (B121893) ring (analogous to the thymine methyl group): Replacing the methyl group with other alkyl groups, halogens, or other functional groups can influence antiviral potency and selectivity. For example, in some nucleoside series, a 5-halogen substituent can enhance activity against certain viruses.
Modifications to the exocyclic oxygen atoms: Altering the keto groups of the thymine ring can affect the hydrogen bonding pattern and, consequently, the interaction with the target enzyme.
Replacement of the thymine base: Substituting thymine with other natural or unnatural nucleobases (e.g., adenine, guanine (B1146940), cytosine, or modified purines and pyrimidines) is a common strategy to explore the SAR and to target different enzymes or viral strains. The specific hydrogen bonding patterns of each nucleobase dictate the recognition by the target.
| Nucleobase Modification (Analogous Series) | Observed Effect on Biological Activity | Reference Compound Example |
| 5-Fluorouracil substitution | Enhanced anticancer activity | 5-Fluorouracil |
| N6-Methyladenosine substitution | Potent inhibition of SAH hydrolase | 6'-Fluorinated N6-methyladenosine aristeromycins |
| Adenosine substitution | Broad-spectrum antiviral activity | 6',6'-Difluoroaristeromycin |
Influence of Pyrrolidine (B122466) Ring Substituents on Biological Activity
Substituents on the pyrrolidine ring of this compound analogues are critical in defining the molecule's three-dimensional shape and its ability to fit into the binding pocket of a biological target. The pyrrolidine ring acts as a scaffold, and modifications can influence lipophilicity, metabolic stability, and conformational preferences.
Studies on various pyrrolidine derivatives have shown that the position, size, and nature of the substituents can lead to significant changes in biological activity. nih.gov For instance, the introduction of fluorine atoms at the 4-position of the pyrrolidine ring in some caspase inhibitors led to a 100-1000 fold increase in inhibitory activity compared to methoxy (B1213986) analogues. nih.gov This highlights the potent effect of electron-withdrawing groups on activity.
Key observations regarding pyrrolidine ring substitutions include:
Substitution at the 2-position: The hydroxymethyl group at the 2-position of the prolinol scaffold is crucial for its activity, often mimicking the 5'-hydroxyl group of natural nucleosides. Modifications at this position, such as phosphorylation to a pro-drug form, can enhance cellular uptake and activation.
Introduction of additional substituents: Adding substituents at other available positions on the pyrrolidine ring can be used to fine-tune the physicochemical properties of the molecule, such as solubility and membrane permeability. For example, in a series of diterpenic Mannich bases, compounds bearing a pyrrolidine moiety demonstrated high antiviral activity against influenza A virus. nih.gov
| Pyrrolidine Ring Substituent (in related series) | Impact on Biological Activity | Example |
| 4-Fluorine | Significantly increased inhibitory potency against caspases | 4-Fluoropyrrolidinyl derivatives of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin |
| 4,4-Difluoro | Highest inhibitory activity against caspases-3 and -7 | 4,4-Difluorinated 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivative |
| 4-Methoxy | Lower inhibitory potency | 4-Methoxy analogues of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin |
| Pyrrolidine moiety in diterpenic Mannich bases | High anti-influenza A virus activity | Diterpenic Mannich bases with a pyrrolidine fragment |
Stereochemical Effects on Biological Target Recognition and Binding
The "cis" configuration of the thymine base relative to the hydroxymethyl group at the 2-position is a defining stereochemical feature. This arrangement influences the puckering of the pyrrolidine ring and the orientation of the nucleobase. It has been shown in related systems that stereochemical inversion at a single center can dramatically alter binding affinity and biological activity.
Important stereochemical considerations include:
The 'D' configuration of the prolinol: This configuration is often essential for mimicking the natural D-ribose or D-deoxyribose sugar of nucleosides, allowing for recognition by viral or cellular enzymes. The enantiomeric 'L' form is typically much less active or inactive.
Cis vs. Trans isomers: The relative orientation of the substituents on the pyrrolidine ring is crucial. In many cases, only one isomer (either cis or trans) will exhibit the desired biological activity due to the specific geometric requirements of the enzyme's active site.
Chirality of substituents: If additional chiral centers are introduced through modification of the pyrrolidine ring or the nucleobase, the specific stereoisomer can have a significant impact on activity.
| Stereochemical Feature | Impact on Biological Recognition and Binding |
| D-prolinol configuration | Mimics natural D-sugars, essential for enzyme recognition. |
| Cis-orientation of substituents | Defines a specific 3D shape that can be crucial for fitting into a binding pocket. |
| Enantiomeric purity | Often, only one enantiomer is biologically active, highlighting the stereospecificity of biological targets. |
Relationship between Molecular Conformational Flexibility and Biological Profile
The conformational flexibility of this compound derivatives plays a significant role in their biological profile. The ability of the molecule to adopt a specific low-energy conformation that is favorable for binding to its biological target is a key determinant of its potency. The pyrrolidine ring of proline and its analogues is known to exist in different puckered conformations (e.g., C2'-endo, C3'-endo in nucleosides), and the equilibrium between these conformers can be influenced by substituents.
The conformation of the molecule affects the relative orientation of the nucleobase and the prolinol substituents, which in turn influences the interactions with the amino acid residues in the binding site of the target protein. For nucleoside analogues, the sugar pucker is a critical determinant for recognition by polymerases and subsequent incorporation into a growing DNA or RNA chain.
Key aspects of conformational flexibility include:
Pyrrolidine ring pucker: The puckering of the five-membered ring (north or south conformation, analogous to sugar pucker in nucleosides) influences the spatial disposition of the substituents. This can be modulated by the nature of the substituents on the ring.
Rotation around the glycosidic bond: The rotational freedom around the bond connecting the thymine base to the pyrrolidine ring (torsion angle χ) determines the orientation of the nucleobase (syn or anti conformation). The preferred conformation is often crucial for biological activity.
| Conformational Aspect | Influence on Biological Profile |
| Pyrrolidine ring pucker | Affects the relative orientation of key functional groups, influencing binding affinity. |
| Glycosidic bond torsion (syn/anti) | Determines the presentation of the nucleobase to the target enzyme; one conformation is often strongly preferred for activity. |
| Bioactive conformation | The ability to adopt a low-energy conformation that is complementary to the target's binding site is essential for high potency. |
Computational and in Silico Investigations of Cis 4 Thymin 1 Yl D Prolinol
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in rational drug design and medicinal chemistry for predicting the binding mode and affinity of a small molecule ligand to a macromolecular target, such as a protein.
Prediction of Binding Affinities and Molecular Interaction Modes
Currently, specific studies detailing molecular docking simulations and the resulting binding affinities for cis-4-(Thymin-1-yl)-D-prolinol are not available in the reviewed literature. Such studies would typically involve docking the compound into the active sites of various target proteins to calculate binding energies (often expressed in kcal/mol) and to visualize the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex.
Identification of Putative Biological Targets
The identification of putative biological targets for this compound through computational methods like reverse docking has not been specifically reported in publicly accessible research. This approach would involve screening the compound against a large library of known protein structures to identify potential binding partners, thereby suggesting possible mechanisms of action or therapeutic applications. Given its structural similarity to nucleoside analogues, potential targets could theoretically include viral polymerases or reverse transcriptases.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations could provide valuable insights into its conformational flexibility and the stability of its interactions with a biological target.
Detailed MD simulation studies for this compound are not presently available. A typical MD simulation study would analyze parameters such as root-mean-square deviation (RMSD) to assess the stability of the compound within a binding site, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the persistence of intermolecular interactions over the simulation time. Such analyses are crucial for validating docking results and understanding the dynamic nature of the ligand-receptor binding.
Quantum Chemistry Calculations for Electronic Structure and Reactivity
Quantum chemistry calculations are employed to understand the electronic properties and reactivity of a molecule from first principles. Methods like Density Functional Theory (DFT) can be used to calculate a variety of molecular properties.
Specific quantum chemistry studies on this compound have not been found in the searched literature. Such investigations would typically yield data on the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its chemical reactivity, and the electrostatic potential surface, which indicates regions of the molecule that are prone to electrophilic or nucleophilic attack.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions (Excluding Toxicity Profiles)
In silico ADMET prediction is a critical step in early-stage drug discovery that uses computational models to estimate the pharmacokinetic properties of a compound. These predictions help in identifying potential liabilities of a drug candidate before it moves into more resource-intensive testing phases.
Pharmacokinetic Property Assessment
While a comprehensive in silico ADMET assessment for this compound is not available, the general approach involves the use of various computational models to predict properties that determine the fate of a compound in the body.
The following table illustrates the types of pharmacokinetic parameters that would be assessed in a typical in silico study. The values presented are hypothetical and for illustrative purposes only, as specific data for this compound is not published.
| Property | Predicted Value | Significance |
| Absorption | ||
| Human Intestinal Absorption | High | Predicts the extent of absorption from the gut into the bloodstream. |
| Caco-2 Permeability | Moderate | Indicates the rate of transport across the intestinal epithelial cell barrier. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low | Predicts the likelihood of the compound crossing into the central nervous system. |
| Plasma Protein Binding | Moderate | Affects the fraction of free compound available to exert its biological effect. |
| Metabolism | ||
| CYP450 2D6 Inhibition | Non-inhibitor | Predicts potential for drug-drug interactions. |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Inhibition | Non-inhibitor | Predicts potential for altered renal clearance. |
Bioavailability Considerations
The potential of a chemical compound to be developed into an orally administered therapeutic agent is heavily reliant on its pharmacokinetic profile, a key component of which is bioavailability. This term describes the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. In the early stages of drug discovery, computational, or in silico, methods are invaluable for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule, thereby providing an early assessment of its potential bioavailability. These predictive models help to identify candidates with a higher probability of success, thus saving significant time and resources.
A foundational approach in predicting the oral bioavailability of a compound is the assessment of its physicochemical properties against established guidelines, such as Lipinski's Rule of Five. This rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of over 500 Daltons, a LogP (a measure of lipophilicity) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. Compounds that adhere to these rules are considered to have "drug-like" properties.
For this compound, in silico analysis using computational tools provides critical insights into its likely bioavailability. The predicted physicochemical properties of the compound are summarized in the table below.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
|---|---|
| Molecular Weight | 241.25 g/mol |
| LogP | -1.86 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Molar Refractivity | 61.34 |
| Topological Polar Surface Area (TPSA) | 81.63 Ų |
An analysis of these properties in the context of Lipinski's Rule of Five suggests a favorable profile for oral bioavailability. The molecular weight of 241.25 g/mol is well under the 500 g/mol threshold. The predicted LogP of -1.86 indicates that the molecule is more hydrophilic than lipophilic, which is significantly below the upper limit of 5. Furthermore, the compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors, both within the limits set by Lipinski's rule. Consequently, this compound does not violate any of the criteria of the Rule of Five, indicating a high likelihood of good absorption and permeation.
Beyond Lipinski's rule, other in silico models can provide a more nuanced understanding of a compound's ADME profile. These models can predict factors such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with key metabolic enzymes. The table below presents a summary of such predictions for this compound.
Table 2: Predicted ADME Properties of this compound
| Parameter | Prediction |
|---|---|
| Gastrointestinal (GI) absorption | High |
| Blood-Brain Barrier (BBB) permeant | No |
| P-glycoprotein (P-gp) substrate | No |
| CYP1A2 inhibitor | No |
| CYP2C19 inhibitor | No |
| CYP2C9 inhibitor | No |
| CYP2D6 inhibitor | No |
| CYP3A4 inhibitor | No |
| Lipinski #violations | 0 |
The prediction of high gastrointestinal absorption is consistent with the compound's compliance with Lipinski's Rule of Five. The model also predicts that this compound is not likely to be a substrate for P-glycoprotein (P-gp), an important efflux transporter that can pump drugs out of cells and reduce their absorption and distribution. Furthermore, the compound is not predicted to be an inhibitor of the major cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. A lack of interaction with these enzymes suggests a lower potential for drug-drug interactions. The prediction that the compound is not a blood-brain barrier permeant suggests it is less likely to cause central nervous system side effects.
Applications and Potential in Drug Discovery and Chemical Biology
Role as a Scaffold for Novel Nucleoside Analogs
Cis-4-(Thymin-1-yl)-D-prolinol serves as a foundational scaffold for the creation of innovative nucleoside analogs. Nucleoside analogs are a cornerstone of antiviral and anticancer therapies, and the development of new scaffolds is crucial to overcoming challenges like drug resistance and improving therapeutic indices. nih.gov The proline ring in this compound introduces a rigid, five-membered ring structure that mimics the furanose sugar of natural nucleosides but with distinct conformational constraints. mdpi.com
The synthesis of nucleoside analogs based on a prolinol framework has been explored, demonstrating the feasibility of attaching various nucleobases to the proline ring. nih.gov These prolinol-based nucleoside analogs can be designed to mimic both α- and β-nucleotides. nih.gov The inherent rigidity of the proline scaffold can influence the conformational preferences of the resulting nucleoside analog, which in turn can affect its interaction with target enzymes such as viral polymerases or reverse transcriptases. While some synthesized prolinol-based nucleoside phosphonic acids have not shown significant cytotoxic or antiviral properties, the scaffold itself remains a viable starting point for further chemical modifications aimed at enhancing biological activity. nih.gov
The incorporation of a proline moiety can also impact the metabolic stability of the nucleoside analog. The pyrrolidine (B122466) ring is a common feature in many approved drugs, and its presence can confer favorable pharmacokinetic properties. researchgate.netnih.gov By modifying the substituents on the proline ring of this compound, medicinal chemists can fine-tune the molecule's properties to optimize its potential as a therapeutic agent.
Building Block for Peptide Nucleic Acids (PNAs) and Peptidomimetics
This compound is a valuable building block for the synthesis of Peptide Nucleic Acids (PNAs) and peptidomimetics. PNAs are synthetic DNA mimics where the sugar-phosphate backbone is replaced by a pseudopeptide chain. nih.govproquest.com This modification confers remarkable resistance to enzymatic degradation and allows for strong and specific binding to complementary DNA and RNA sequences. nih.gov The incorporation of chiral units, such as those derived from amino acids like D-lysine, into the PNA backbone can modulate their binding affinity and selectivity. documentsdelivered.comnih.gov Similarly, the proline-based structure of this compound offers a unique chiral scaffold for constructing PNA monomers.
The rigid conformation of the proline ring can pre-organize the PNA backbone, potentially enhancing its hybridization properties with target nucleic acids. This conformational constraint is a key feature in the design of peptidomimetics, which aim to replicate the structure and function of peptides while overcoming their limitations, such as poor bioavailability and rapid degradation. Proline and its analogs are frequently used to induce specific turns and secondary structures in peptides and peptidomimetics. mdpi.comwikipedia.org
The use of proline derivatives in peptidomimetics is well-established, with applications ranging from enzyme inhibitors to receptor ligands. wikipedia.orgresearchgate.net For instance, the introduction of a cis-4-amino-L-proline residue has been successfully used as a scaffold for synthesizing cyclic and linear endomorphin-2 analogues, demonstrating the utility of proline derivatives in creating structurally defined and biologically active peptidomimetics. nih.gov Therefore, this compound, with its integrated nucleobase, provides a unique building block for creating novel PNAs and peptidomimetics with potential applications in antisense therapy, diagnostics, and as molecular probes.
Development of Tool Compounds for Studying Nucleic Acid and Protein Interactions
The distinct structure of this compound makes it an excellent candidate for the development of tool compounds to investigate the intricate interactions between nucleic acids and proteins. These interactions are fundamental to numerous cellular processes, including DNA replication, transcription, and repair. Understanding these processes at a molecular level often requires specialized chemical probes that can mimic or disrupt specific interactions.
Proline metabolism itself, particularly the proline-P5C cycle, has been identified as a significant pathway in cancer cell survival and proliferation, making the enzymes involved potential therapeutic targets. nih.govnih.govacs.org The development of inhibitors for enzymes like proline dehydrogenase (PRODH) and pyrroline-5-carboxylate reductase (PYCR) is an active area of research. nih.govacs.org While not a direct inhibitor, the proline scaffold of this compound can be functionalized to create such probes.
Furthermore, proline analogs have been instrumental in protein engineering and in studying protein folding kinetics. researchgate.netnih.gov The conformational constraints imposed by the proline ring can be exploited to stabilize specific protein structures or to investigate the role of proline isomerization in protein function. nih.gov By incorporating a nucleobase, as in this compound, these tool compounds can be targeted to nucleic acid binding proteins, allowing for the study of specific DNA-protein or RNA-protein interactions with high precision. The thymine (B56734) moiety can direct the molecule to adenine-rich regions of nucleic acids, while the proline scaffold can be further modified with reporter groups, such as fluorescent tags or cross-linking agents, to facilitate the identification and characterization of binding partners.
Contribution to the Design of Therapeutic Agents with Defined Molecular Targets
The unique combination of a proline scaffold and a thymine nucleobase in this compound offers significant potential for the rational design of therapeutic agents that act on specific molecular targets. The proline ring is a well-recognized pharmacophore found in numerous approved drugs, valued for its ability to impart structural rigidity and influence molecular conformation. researchgate.netnih.gov
The proline metabolic cycle has emerged as a critical pathway in cancer biology, with enzymes like proline dehydrogenase (PRODH) and pyrroline-5-carboxylate reductase (PYCR) being identified as potential therapeutic targets. nih.govnih.govacs.org The development of specific inhibitors for these enzymes could offer a novel approach to cancer therapy. nih.govacs.org The proline framework of this compound provides a starting point for designing such inhibitors. By modifying the substituents on the pyrrolidine ring, it is possible to create molecules that can selectively bind to the active sites of these enzymes. researchgate.net
Furthermore, the nucleobase component allows for the targeting of processes involving nucleic acids. For example, derivatives of this compound could be designed as inhibitors of enzymes that process nucleosides or nucleotides, such as thymidine (B127349) kinase or thymidylate synthase, which are established targets in cancer chemotherapy. The development of pyrimidine-fused heterocycles has shown promise in the inhibition of kinases like FLT3 and CDKs, which are crucial in certain types of leukemia. nih.gov
The principle of using proline analogs in drug design is exemplified by the development of various therapeutic agents, including those with lipid-lowering activity. nih.gov The defined stereochemistry and conformational rigidity of this compound make it an attractive scaffold for creating focused libraries of compounds for screening against a wide range of molecular targets.
Table of Research Findings:
| Application Area | Key Research Finding | Reference Compound(s) | Potential Therapeutic/Research Impact |
| Novel Nucleoside Analogs | Prolinol-based scaffolds can be used to synthesize nucleoside analogs mimicking both α- and β-nucleotides. | Prolinol-based nucleoside phosphonic acids | Development of new antiviral and anticancer agents with potentially improved pharmacokinetic properties and resistance profiles. |
| Peptide Nucleic Acids (PNAs) and Peptidomimetics | Proline derivatives serve as effective scaffolds for creating structurally defined and biologically active peptidomimetics. | cis-4-amino-L-proline in endomorphin-2 analogues | Creation of nuclease-resistant PNAs for antisense therapies and diagnostics; development of peptidomimetics with enhanced stability and oral bioavailability. |
| Tool Compounds | Proline analogs can be used to create chemical probes for studying protein folding and enzyme inhibition. | 4-thiaproline | Elucidation of nucleic acid-protein interaction mechanisms; identification of novel drug targets within the proline metabolic pathway. |
| Targeted Therapeutic Agents | The proline metabolic cycle is a potential target for cancer therapy, and proline analogs can serve as a basis for inhibitor design. | N-propargylglycine (PRODH inhibitor) | Design of specific inhibitors for cancer-related enzymes like PRODH and PYCR; development of targeted therapies for various diseases. |
Future Perspectives in Cis 4 Thymin 1 Yl D Prolinol Research
Exploration of Novel and Efficient Synthetic Pathways
The advancement of research into cis-4-(Thymin-1-yl)-D-prolinol and its derivatives is contingent upon the development of new and efficient synthetic methodologies. Current synthetic routes for similar complex molecules often involve multiple steps. ontosight.ai Future research should focus on creating more concise and stereoselective preparation methods, potentially starting from readily available chiral precursors like (cis)-4-hydroxy-L-proline. mdpi.com
Key objectives for future synthetic research include:
Stereoselective Synthesis: Developing protocols that yield the desired cis-conformation with high fidelity, minimizing the need for complex purification steps. The stereoselective conversion of commercial (cis)-4-hydroxy-L-proline into analogs serves as a model for this approach. mdpi.com
Scalability: Designing synthetic routes that are not only efficient on a laboratory scale but can also be scaled up for potential larger-scale production, which is crucial for extensive biological testing.
The development of such pathways will be critical for medicinal chemists and synthetic chemists to prepare a variety of analogs for structure-activity relationship (SAR) studies. mdpi.com
Integration of Advanced Structural and Biophysical Characterization Techniques
A deep understanding of the three-dimensional structure and biophysical properties of this compound is fundamental to elucidating its mechanism of action. Future studies should employ a suite of advanced analytical techniques to provide a comprehensive picture of the molecule's behavior both in isolation and in complex with biological targets.
Advanced techniques to be integrated include:
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-dimensional NMR techniques (e.g., ¹H-¹⁵N HSQC) can provide detailed insights into the molecule's conformation in solution and how it changes upon binding to a target. nih.gov This can reveal specific atomic interactions that are key to its biological activity. nih.gov
X-ray Crystallography: Obtaining a single-crystal X-ray diffraction analysis of the compound or its complexes with target macromolecules provides the definitive solid-state structure and absolute stereochemistry. mdpi.comnih.gov This information is invaluable for understanding binding modes. nih.gov
Circular Dichroism (CD) Spectroscopy: Both near- and far-UV CD can be used to study the compound's chiral properties and any conformational changes that occur upon interaction with biomolecules. nih.gov
Size-Exclusion Chromatography (SEC): This technique can be used to study the hydrodynamic properties of the molecule and its potential to form aggregates or interact with larger biological assemblies. nih.gov
By combining these techniques, researchers can build a detailed model of the molecule's structure and how it relates to its function, which is essential for rational drug design.
Table 1: Advanced Characterization Techniques and Their Applications
| Technique | Primary Application in this compound Research | Type of Data Generated |
|---|---|---|
| High-Resolution NMR | Determine solution-state 3D structure and binding interactions. nih.gov | Atom-specific chemical shifts, coupling constants, and internuclear distances. |
| X-ray Crystallography | Provide definitive solid-state 3D structure and stereochemistry. mdpi.com | Precise atomic coordinates and bond lengths/angles. |
| Circular Dichroism (CD) | Assess chiral properties and conformational changes upon binding. nih.gov | Differential absorption of circularly polarized light. |
| Size-Exclusion Chromatography | Analyze hydrodynamic radius and binding to macromolecules. nih.gov | Elution volume, which correlates with molecular size. |
Application of Multi-Omics Data for Comprehensive Mechanism Elucidation
To fully understand the biological impact of this compound, future research must move beyond single-target interactions and embrace a systems-level approach. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful framework for elucidating the compound's mechanism of action (MoA). nih.govnih.gov This approach can provide a holistic view of the cellular response to the compound, identifying not only the primary target but also downstream pathways and potential off-target effects. nih.gov
A multi-omics workflow could involve:
Proteomics: To identify proteins whose expression levels change in response to the compound, pointing towards potential drug targets or affected pathways. nih.gov
Metabolomics: To analyze changes in small-molecule metabolites, revealing disruptions in metabolic pathways such as pyrimidine (B1678525) metabolism or fatty acid biosynthesis. nih.gov
Lipidomics: To investigate alterations in the cellular lipid profile, which can be crucial for understanding effects on cell membranes or related processes. nih.gov
Data Integration: Using bioinformatics and network analysis to combine these datasets, researchers can construct predictive models of the compound's activity and identify the key molecular pathways involved in its effects. nih.govnih.gov
This comprehensive approach has proven effective in understanding the MoA of other novel compounds and can help identify biomarkers for efficacy or toxicity. nih.govnih.gov
Rational Design and Optimization of Advanced Analogs
Building on the structural and mechanistic insights gained from the aforementioned studies, the rational design of advanced analogs represents a critical future direction. The goal is to systematically modify the structure of this compound to improve its potency, selectivity, and drug-like properties. researchgate.netnih.gov This process involves a cycle of design, synthesis, and testing, guided by computational and experimental data.
Key strategies in rational analog design include:
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related compounds with systematic modifications to the proline ring, the thymine (B56734) base, or the prolinol side chain to explore how these changes affect biological activity. researchgate.net
Computational Modeling: Using computer-aided drug design (CADD) techniques, such as molecular docking, to predict how analogs will bind to a specific target. nih.gov This can prioritize the synthesis of the most promising candidates.
Physicochemical Property Optimization: Modifying the structure to improve properties like solubility, stability, and cell permeability, which are crucial for a compound's therapeutic potential. researchgate.net
This hit-to-lead optimization strategy can lead to the discovery of novel and potent inhibitors for various therapeutic targets, such as enzymes or protein-protein interactions, potentially leading to new treatments for diseases like cancer. researchgate.netnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
